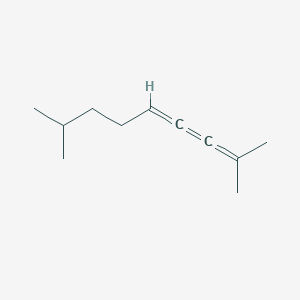
S-Butyl 2,2,4-trimethylazetidine-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Butyl 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a butyl group attached to the sulfur atom of a carbothioate moiety, and a 2,2,4-trimethyl substitution pattern on the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with a suitable thiocarbonyl compound. One common method is the reaction of 2,2,4-trimethylazetidine with carbon disulfide in the presence of a base, followed by alkylation with butyl bromide. The reaction conditions usually involve:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-Butyl 2,2,4-trimethylazetidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound is investigated for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for the design of novel materials and active ingredients.
Wirkmechanismus
The mechanism of action of S-Butyl 2,2,4-trimethylazetidine-1-carbothioate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structural features and functional groups. The pathways involved in its action include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor Modulation: It may interact with receptors, altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- S-Propyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Ethyl 2,2,4-trimethylazetidine-1-carbothioate
- S-Methyl 2,2,4-trimethylazetidine-1-carbothioate
Comparison: Compared to its similar compounds, S-Butyl 2,2,4-trimethylazetidine-1-carbothioate has a longer alkyl chain, which may influence its solubility, reactivity, and biological activity. The butyl group provides additional steric hindrance and hydrophobic interactions, making it unique in its class.
Eigenschaften
CAS-Nummer |
54395-85-6 |
|---|---|
Molekularformel |
C11H21NOS |
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
S-butyl 2,2,4-trimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C11H21NOS/c1-5-6-7-14-10(13)12-9(2)8-11(12,3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
JMNBFEWNPDWMJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=O)N1C(CC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


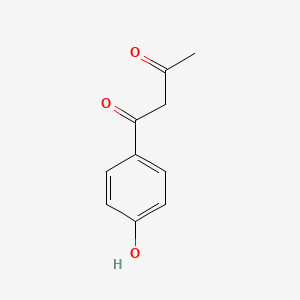
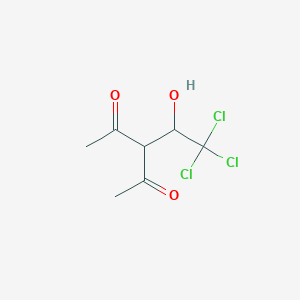
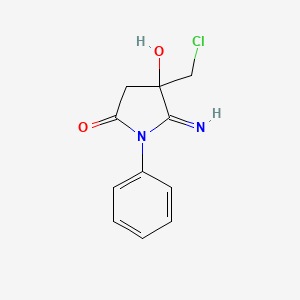
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester](/img/structure/B14641486.png)
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)



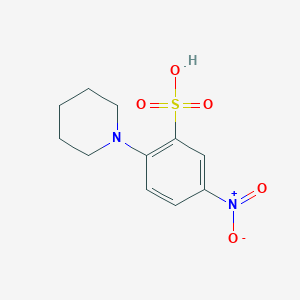
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
